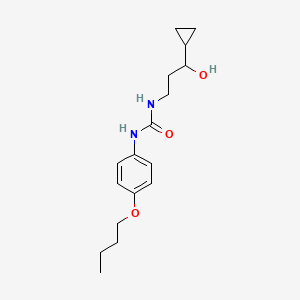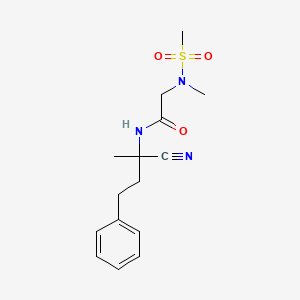
2-(2-Formyl-6-methoxyphenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC1=CC=CC(=C1OCC#N)C=O . This indicates that the compound contains a methoxy group (OCH3), a formyl group (CHO), and a nitrile group (CN) attached to a benzene ring.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 114 - 115 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) detailed the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds exhibited significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
Anti-mycobacterial Properties
- Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).
Crystal Structure Analysis
- Crystal Structure of Metal Phenoxyalkanoic Acid Interactions : O'reilly et al. (1987) conducted a study on the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, revealing insights into the stereochemistry and conformation of these compounds (O'reilly et al., 1987).
Synthesis of Hydroxyphenylacetonitriles
- Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : Wu et al. (2014) developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles using a reaction involving 2-(1-tosylalkyl)phenols, which could be transformed to benzofuranones (Wu et al., 2014).
Chemosensor Development
- Biocompatible Chemosensor for Zinc(II) Detection : Dey et al. (2016) synthesized a compound (HL1) from 2-formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, which acted as a selective fluorescence sensor for Zn2+ ions, demonstrating potential in biological applications (Dey et al., 2016).
Spectrophotometric Studies
- Proton Transfer Complex Studies : Habeeb et al. (2009) conducted spectrophotometric studies involving proton transfer complexes with 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds, contributing to analytical chemistry applications (Habeeb et al., 2009).
Catalytic Applications
- Molybdenum(VI) Complexes for Olefin Epoxidation : Ghorbanloo et al. (2016) researched molybdenum(VI) complexes with thiazole-hydrazone ligand synthesized in acetonitrile and their catalytic applications in olefin epoxidation (Ghorbanloo et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMURQGQILYHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2976847.png)

![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)


![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2976860.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)

